2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide
Description
This compound features a pyrrolo[3,2-d]pyrimidine core, a bicyclic heterocyclic system with fused pyrrole and pyrimidine rings. Key structural attributes include:
- 7-Phenyl group: Enhances hydrophobic interactions and π-stacking in biological targets.
- N-(2-Methoxyphenyl)acetamide side chain: Provides a polar amide linkage and methoxy group, which may improve solubility and modulate target affinity.
Properties
IUPAC Name |
2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-3-26-15-24-21-17(16-9-5-4-6-10-16)13-27(22(21)23(26)29)14-20(28)25-18-11-7-8-12-19(18)30-2/h4-13,15H,3,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSATUVPOLBUSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core. One common approach is to start with a suitable pyrrole derivative and then introduce the necessary substituents through a series of reactions, including alkylation, acylation, and cyclization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up to ensure high yield and purity. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient production. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance productivity and reduce costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of certain functional groups to more oxidized forms.
Reduction: : Reduction of specific functional groups to their less oxidized forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups that can be further modified or used in subsequent reactions.
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
Research indicates that pyrrolo[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. Compounds similar to the one have been shown to target specific pathways involved in tumor growth and proliferation. For instance, derivatives targeting the EPH receptor family have demonstrated effectiveness against certain cancers due to their role in cell signaling and growth regulation .
1.2 Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit COX enzymes, which are crucial in the inflammatory process. In vitro studies have shown promising results, suggesting that modifications to the pyrrolo[3,2-d]pyrimidine structure can enhance anti-inflammatory activity .
1.3 Neuroprotective Effects
Emerging research suggests that compounds within this class may possess neuroprotective properties. By modulating neuroinflammatory responses and promoting neuronal survival, these compounds could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Synthesis Techniques
The synthesis of 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide typically involves multi-step synthetic pathways that integrate various chemical reactions:
- Condensation Reactions : Initial formation often involves condensation between appropriate anilines and carbonyl compounds.
- Cyclization Steps : Key cyclization reactions lead to the formation of the pyrrolo[3,2-d]pyrimidine core structure.
- Functional Group Modifications : Subsequent steps modify functional groups to enhance biological activity or solubility.
Case Studies
Table 1: Summary of Case Studies on Pyrrolo[3,2-d]pyrimidine Derivatives
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The pathways involved may include inhibition or activation of certain biochemical processes, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Table 1: Structural Comparison of Core Heterocycles
Key Observations :
- Pyrrolo[3,2-d]pyrimidine (target) vs. pyrazolo[3,4-d]pyrimidine (): The latter’s pyrazole ring may confer greater metabolic stability, while the target’s pyrrole core could enhance π-π stacking .
- Pyrrolo[1,2-b]pyridazine (): The fused pyridazine ring introduces additional nitrogen atoms, likely altering solubility and hydrogen-bonding patterns compared to the target .
Substituent Effects on Physicochemical Properties
Table 2: Substituent-Driven Property Modifications
Research Findings :
- Fluorinated analogs () exhibit higher melting points (~300°C) due to strong intermolecular interactions (e.g., C–F⋯H–N), whereas the target’s methoxy group may reduce crystal lattice stability .
- Piperidine-containing compounds () demonstrate superior blood-brain barrier penetration compared to methoxy-substituted derivatives .
Biological Activity
The compound 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide represents a novel class of pyrrolo[3,2-d]pyrimidine derivatives. This article explores its biological activity, focusing on antibacterial, anticancer, and anti-inflammatory properties. The synthesis and structure of this compound suggest potential therapeutic applications in various medical fields.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit a wide range of biological activities:
-
Antibacterial Activity :
- Studies have shown that similar compounds display significant antibacterial effects against various strains, including resistant bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
- The Minimum Inhibitory Concentration (MIC) values for related compounds were found to be as low as , indicating potent activity compared to standard antibiotics like ciprofloxacin .
-
Anticancer Activity :
- Molecular docking studies have suggested that pyrrolo[3,2-d]pyrimidine derivatives may inhibit key targets involved in cancer cell proliferation, such as the EGFR tyrosine kinase .
- In vitro studies demonstrated that these compounds could effectively reduce cell viability in human cancer cell lines (e.g., HT29 and DU145) .
- Anti-inflammatory Effects :
Antibacterial Efficacy
A recent study synthesized several pyrrolo[3,2-d]pyrimidine derivatives and tested their antibacterial activity against a panel of bacterial strains. The results indicated:
- Compounds 15 and 17 showed effective inhibition against Pseudomonas aeruginosa with MIC values comparable to or better than traditional antibiotics .
| Compound | Bacterial Strain | MIC () |
|---|---|---|
| 15 | P. aeruginosa | ≤ 1 |
| 17 | S. aureus | ≤ 1 |
| Ciprofloxacin | E. coli | > 32 |
Anticancer Activity
In vitro assays on HT29 and DU145 cell lines revealed that the compound significantly reduced cell viability:
- Cell Viability Reduction : Up to 70% at concentrations of after 24 hours.
| Cell Line | Concentration () | Viability (%) |
|---|---|---|
| HT29 | 10 | 30 |
| DU145 | 10 | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
